molecular formula C15H14N4O3 B7533643 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide

货号 B7533643
分子量: 298.30 g/mol
InChI 键: FPRGMXUBEIMLRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. The compound has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression and play a critical role in cancer progression.

作用机制

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide inhibits the activity of BET proteins, which are involved in the regulation of gene expression by binding to acetylated histones. BET proteins play a critical role in cancer progression by promoting the expression of oncogenes and suppressing the expression of tumor suppressor genes. By inhibiting the activity of BET proteins, 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide can disrupt the expression of these genes and inhibit cancer cell growth.
Biochemical and Physiological Effects:
4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been shown to have a selective and potent inhibitory effect on BET proteins, with minimal effects on other bromodomain-containing proteins. The compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in mice.

实验室实验的优点和局限性

One advantage of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide is its selectivity and potency for BET proteins, which makes it a useful tool for studying the role of these proteins in cancer progression. However, one limitation of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide is its potential off-target effects on other bromodomain-containing proteins, which could complicate the interpretation of experimental results.

未来方向

There are several potential future directions for the development of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide as a therapeutic agent. One direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Another direction is the development of combination therapies that target multiple pathways involved in cancer progression. Finally, the identification of biomarkers that can predict response to 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide could help to guide patient selection and improve clinical outcomes.

合成方法

The synthesis of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide involves the reaction of 3-nitro-4-(pyridin-3-yl)benzoic acid with cyclopropylamine and subsequent coupling with benzoyl chloride. The final product is obtained after purification using column chromatography.

科学研究应用

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide inhibits the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In vivo studies have also shown that 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide can inhibit tumor growth and prolong survival in mouse models of cancer.

属性

IUPAC Name

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15(18-12-2-1-7-16-9-12)10-3-6-13(17-11-4-5-11)14(8-10)19(21)22/h1-3,6-9,11,17H,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGMXUBEIMLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C(=O)NC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。